molecular formula C27H31NO3 B13432901 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid

1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid

Cat. No.: B13432901
M. Wt: 417.5 g/mol
InChI Key: OKXXNOKSUXTNGU-RUZDIDTESA-N
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Description

1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its ester functional group and its intricate molecular structure, which includes a biphenyl moiety and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative.

    Introduction of the Phenylmethoxy Group: The next step involves the introduction of the phenylmethoxy group through an etherification reaction. This can be done by reacting the biphenyl intermediate with a suitable phenylmethanol derivative in the presence of a strong base.

    Carbamate Formation: The final step is the formation of the carbamate ester. This is typically achieved by reacting the intermediate with tert-butyl chloroformate and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active carbamate moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The biphenyl and phenylmethoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-methylphenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
  • 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-chlorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
  • 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-fluorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid

Uniqueness

1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C27H31NO3/c1-27(2,3)31-26(29)28-25(20-30-19-22-10-6-4-7-11-22)18-21-14-16-24(17-15-21)23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,28,29)/t25-/m1/s1

InChI Key

OKXXNOKSUXTNGU-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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